molecular formula C20H19FN2O3S B2655989 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide CAS No. 896607-02-6

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide

Cat. No.: B2655989
CAS No.: 896607-02-6
M. Wt: 386.44
InChI Key: IRJIOVRCAIFWLH-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide is a small molecule drug known for its role in mobilizing hematopoietic stem cells (HSCs) into the bloodstream. This compound has a molecular formula of C20H19FN2O3S and a molecular weight of 386.44. It is also referred to as Plerixafor.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Plays a role in studying cell signaling pathways and receptor interactions.

    Medicine: Utilized in the mobilization of hematopoietic stem cells for transplantation.

    Industry: Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing thiazole rings work by interacting with biological macromolecules like proteins or DNA .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicine. Given the biological activity of many thiazole-containing compounds, it could have potential as a pharmaceutical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide involves the formation of the thiazole ring followed by the attachment of the fluorophenyl and dimethoxybenzamide groups. The thiazole ring is typically synthesized through a cyclization reaction involving a thiourea and a haloketone . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide is unique due to its specific application in stem cell mobilization, which is not a common feature among other thiazole-containing compounds. Its ability to target chemokine receptors and disrupt their interactions sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-8-5-14(11-18(17)26-2)19(24)22-10-9-16-12-27-20(23-16)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIOVRCAIFWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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